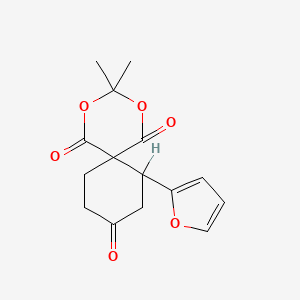
3,3-Dimethyl-7-(2-furanyl)-2,4-dioxaspiro(5.5)undecane-1,5,9-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Dimethyl-7-(2-furanyl)-2,4-dioxaspiro(5.5)undecane-1,5,9-trione is a complex organic compound characterized by its unique spirocyclic structure. This compound features a furan ring, which is known for its aromatic properties, and a spiro linkage that connects two cyclic structures. Such compounds are often of interest in various fields of chemistry due to their potential biological activities and applications in material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-7-(2-furanyl)-2,4-dioxaspiro(5.5)undecane-1,5,9-trione typically involves multi-step organic reactions. A common approach might include:
Formation of the Furan Ring: Starting from a suitable precursor, the furan ring can be synthesized through cyclization reactions.
Spirocyclic Formation: The spiro linkage is introduced through a series of condensation reactions, often involving ketones or aldehydes.
Final Assembly:
Industrial Production Methods
Industrial production of such complex compounds often requires optimization of reaction conditions to maximize yield and purity. This may involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction environments.
Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-7-(2-furanyl)-2,4-dioxaspiro(5.5)undecane-1,5,9-trione can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, using reagents like lithium aluminum hydride.
Substitution: Replacement of functional groups, using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Acetone, ethanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield more oxygenated derivatives, while reduction could produce more saturated compounds.
Scientific Research Applications
3,3-Dimethyl-7-(2-furanyl)-2,4-dioxaspiro(5
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential bioactive compound with applications in drug discovery.
Medicine: Investigated for its therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-7-(2-furanyl)-2,4-dioxaspiro(5.5)undecane-1,5,9-trione involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to fit into specific binding sites, modulating biological pathways. For example, it might inhibit an enzyme involved in inflammation, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
3,3-Dimethyl-7-(2-thienyl)-2,4-dioxaspiro(5.5)undecane-1,5,9-trione: Similar structure but with a thiophene ring instead of a furan ring.
3,3-Dimethyl-7-(2-pyridyl)-2,4-dioxaspiro(5.5)undecane-1,5,9-trione: Contains a pyridine ring, offering different chemical properties.
Uniqueness
3,3-Dimethyl-7-(2-furanyl)-2,4-dioxaspiro(5.5)undecane-1,5,9-trione is unique due to its specific combination of functional groups and spirocyclic structure, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
CAS No. |
130598-05-9 |
|---|---|
Molecular Formula |
C15H16O6 |
Molecular Weight |
292.28 g/mol |
IUPAC Name |
11-(furan-2-yl)-3,3-dimethyl-2,4-dioxaspiro[5.5]undecane-1,5,9-trione |
InChI |
InChI=1S/C15H16O6/c1-14(2)20-12(17)15(13(18)21-14)6-5-9(16)8-10(15)11-4-3-7-19-11/h3-4,7,10H,5-6,8H2,1-2H3 |
InChI Key |
VURALEHVRKDLAR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OC(=O)C2(CCC(=O)CC2C3=CC=CO3)C(=O)O1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















